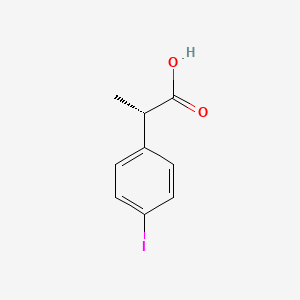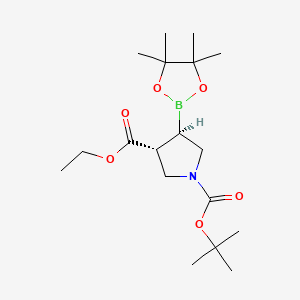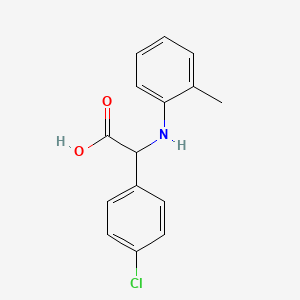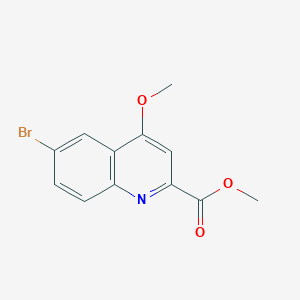![molecular formula C8H7N3O2 B13913660 Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound belonging to the class of fused heterocycles. This compound is notable for its unique structure, which integrates a pyrrole ring with a triazine ring. Such fused heterocycles are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired fused heterocycle .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methodologies that utilize readily available starting materials. Continuous feeding of reagents and careful monitoring of reaction parameters are essential to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Applications De Recherche Scientifique
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound with similar structural features.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a related fused heterocycle structure
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This functional group can be modified to enhance the compound’s properties for specific applications .
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-9-5-6-3-2-4-11(6)10-7/h2-5H,1H3 |
Clé InChI |
YJEREMVSBMBEHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN2C=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)


![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)




